3-Cyclohexylbiphenyl, also known as 1-cyclohexyl-2-phenylbenzene, is a chemical compound with the molecular formula and a molecular weight of approximately 236.4 g/mol. This compound is classified as an aromatic hydrocarbon due to its biphenyl structure, which consists of two phenyl rings connected by a single bond, with a cyclohexyl group attached to one of the phenyl rings. Its unique structure imparts distinct steric and electronic properties that make it valuable in various scientific applications.
3-Cyclohexylbiphenyl can be sourced from various chemical suppliers and is often utilized in research settings. It falls under the category of organic compounds, specifically polycyclic aromatic hydrocarbons. The compound is notable for its applications in organic synthesis and as a precursor in the development of more complex organic molecules.
The synthesis of 3-cyclohexylbiphenyl can be achieved through several methods:
The molecular structure of 3-cyclohexylbiphenyl features two phenyl rings bonded to a cyclohexane group. The structural representation can be denoted by its InChI key: GRZJZRHVJAXMRR-UHFFFAOYSA-N
, and its canonical SMILES notation is C1CCC(CC1)C2=CC=CC=C2C3=CC=CC=C3
.
3-Cyclohexylbiphenyl can undergo various chemical reactions, including:
The mechanism of action for 3-cyclohexylbiphenyl primarily involves its interaction with biological targets, where it can act as a ligand binding to specific proteins or enzymes. This binding alters protein functions and can influence various biochemical pathways depending on the target molecule involved.
Relevant data from studies indicate that this compound exhibits unique thermal and chemical stability, making it suitable for various applications.
3-Cyclohexylbiphenyl has several scientific uses:
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2